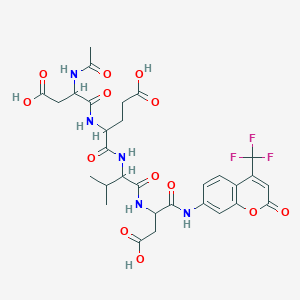
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-3 Substrate (Fluorogenic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the execution phase of cell apoptosis. This compound is widely used in biochemical assays to measure caspase-3 activity, which is indicative of apoptotic processes in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin involves multiple steps, starting with the protection of amino acids and coupling them sequentially to form the peptide chain. The final step involves the coupling of the peptide with 7-amino-4-Trifluoromethylcoumarin. The reaction conditions typically include the use of coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, adhering to environmental and safety regulations .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin primarily undergoes hydrolysis when acted upon by caspase-3. This hydrolysis reaction cleaves the peptide bond between the aspartic acid residue and the 7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase-3 is essential for the reaction to proceed .
Major Products: The major product of the hydrolysis reaction is 7-amino-4-Trifluoromethylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured using a fluorescence reader, providing a quantitative measure of caspase-3 activity .
Applications De Recherche Scientifique
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-3 activity, which is a key indicator of apoptosis. This compound is used in various assays to study apoptotic pathways, screen for apoptosis-inducing drugs, and investigate the mechanisms of diseases such as cancer and neurodegenerative disorders .
Mécanisme D'action
The compound exerts its effects by serving as a substrate for caspase-3. When caspase-3 is activated during apoptosis, it cleaves the peptide bond in N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin. This cleavage event is highly specific to caspase-3, making the compound an excellent tool for studying apoptotic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin
- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-Trifluoromethylcoumarin
- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-Trifluoromethylcoumarin
Uniqueness: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. The trifluoromethyl group enhances the compound’s membrane permeability compared to similar compounds with methyl groups, making it more effective in cellular assays .
Propriétés
IUPAC Name |
4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

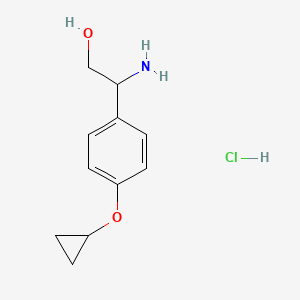
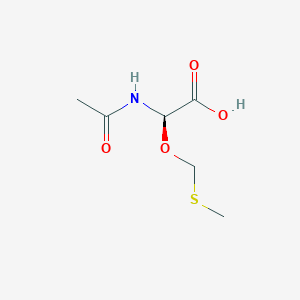
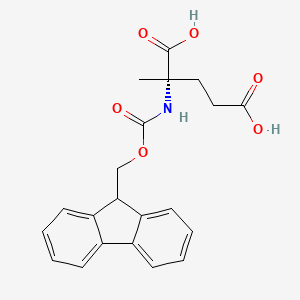

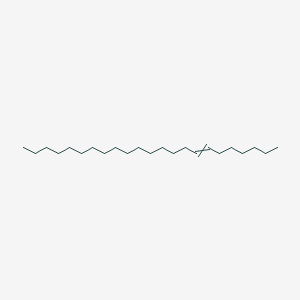
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)
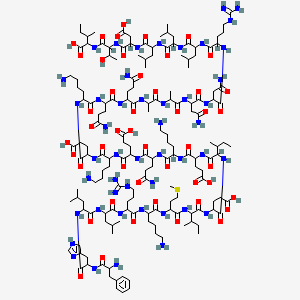
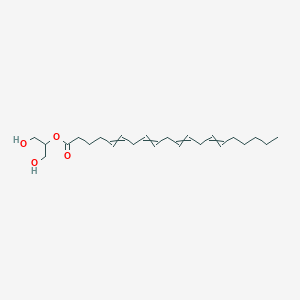
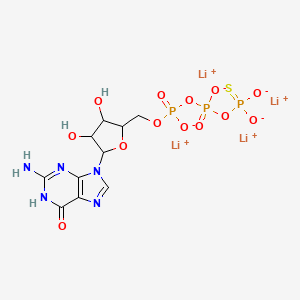
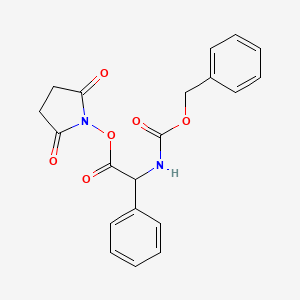

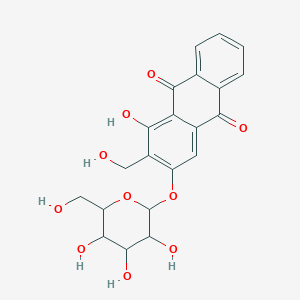
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
